![molecular formula C23H25NO5S B281416 N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281416.png)
N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as MDB, and it is a potent inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial for the regulation of the tumor suppressor protein p53, which is frequently mutated in cancer. MDB has been shown to have potential therapeutic applications in cancer treatment, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
MDB inhibits the interaction between MDM2 and p53 by binding to the hydrophobic pocket of MDM2. This prevents MDM2 from ubiquitinating p53, which leads to its degradation. As a result, p53 is stabilized and activated, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MDB has been shown to have potent anti-cancer effects in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, and it has been shown to be effective in a variety of cancer cell lines. MDB also has anti-angiogenic properties, which may contribute to its anti-cancer effects. In addition, MDB has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment.
実験室実験の利点と制限
MDB has several advantages for lab experiments. It is a potent inhibitor of the MDM2-p53 interaction, and it has been extensively studied for its anti-cancer effects. MDB is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using MDB in lab experiments. It has low solubility in water, which can make it challenging to work with. In addition, MDB has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on MDB. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of the potential synergistic effects of MDB with other anti-cancer agents. Additionally, the safety and efficacy of MDB in clinical trials should be explored further to determine its potential as a cancer treatment. Finally, the anti-angiogenic properties of MDB could be further investigated for their potential in cancer therapy.
合成法
MDB can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,3-dihydrobenzofuran, followed by the reaction of the resulting compound with 2-bromo-3,4-dimethoxybutyronitrile. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
MDB has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the interaction between MDM2 and p53, which results in the stabilization and activation of p53. This, in turn, leads to the induction of cell cycle arrest and apoptosis in cancer cells. MDB has been shown to be effective in a variety of cancer cell lines, including breast, lung, and colon cancer.
特性
分子式 |
C23H25NO5S |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C23H25NO5S/c1-3-6-23(25)24(30(26,27)18-12-10-17(28-2)11-13-18)16-9-14-22-20(15-16)19-7-4-5-8-21(19)29-22/h9-15H,3-8H2,1-2H3 |
InChIキー |
AWBCNZYRBYXGKI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
正規SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)

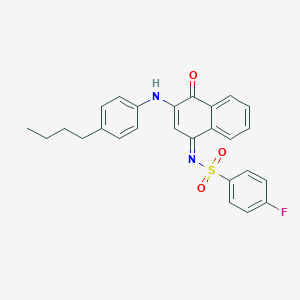
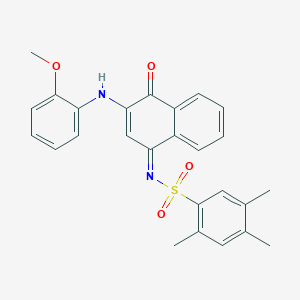
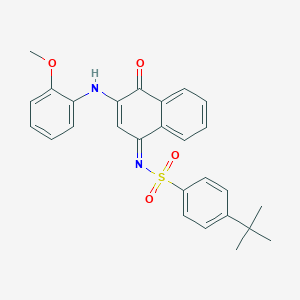

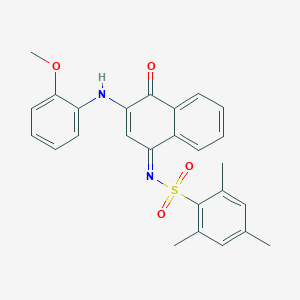
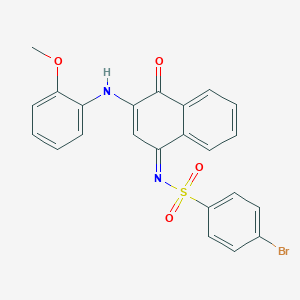
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)